

# Investigating Sonlicromanol Hydrochloride in MELAS Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Sonlicromanol hydrochloride |           |
| Cat. No.:            | B15613611                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of **Sonlicromanol hydrochloride** (formerly KH176) in preclinical and clinical models of Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). It is designed to be a comprehensive resource, detailing the mechanism of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and development in this area.

#### Introduction to MELAS and Sonlicromanol

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) is a progressive neurodegenerative disorder, most commonly caused by the m.3243A>G mutation in the mitochondrial MT-TL1 gene, which encodes for the transfer RNA for leucine. This mutation impairs mitochondrial protein synthesis, leading to a deficiency in the oxidative phosphorylation (OXPHOS) system, particularly Complex I. The resulting energy deficiency and cellular stress, characterized by both reductive and oxidative distress, manifest in a wide range of debilitating symptoms, including muscle weakness, seizures, dementia, and strokelike episodes.

Sonlicromanol (KH176) is an orally administered small molecule developed as a potential treatment for primary mitochondrial diseases. It is a redox-modulating compound that, through its active metabolite KH176m, targets key pathological pathways in MELAS. Sonlicromanol has



been granted Orphan Drug Designation for MELAS spectrum disorders in Europe and for all inherited mitochondrial respiratory chain disorders in the United States.

#### **Mechanism of Action**

Sonlicromanol's therapeutic effects are attributed to a unique triple mode of action, primarily mediated by its active metabolite, KH176m. This multi-modal approach addresses the core pathological consequences of mitochondrial dysfunction in MELAS: oxidative stress, reductive stress, and inflammation.

#### The key mechanisms are:

- Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1): In states of mitochondrial dysfunction, increased reactive oxygen species (ROS) can lead to elevated levels of prostaglandin E2 (PGE2), a key mediator of inflammation. KH176m selectively inhibits mPGES-1, the terminal enzyme in PGE2 synthesis, thereby reducing inflammation. This inhibition also disrupts a positive feedback loop where PGE2 promotes its own synthesis by increasing mPGES-1 transcription.
- Modulation of the Thioredoxin/Peroxiredoxin System: KH176m acts as an antioxidant by targeting the thioredoxin/peroxiredoxin system. It enhances the activity of peroxiredoxins, which are crucial enzymes that reduce hydrogen peroxide to water, thus directly combating oxidative stress.
- Redox Modulation: By addressing both oxidative and reductive distress, Sonlicromanol helps to restore cellular redox homeostasis, which is significantly perturbed in MELAS due to Complex I deficiency.





Click to download full resolution via product page

Caption: Mechanism of action of Sonlicromanol's active metabolite (KH176m) in MELAS.

### **Data from Preclinical and Clinical Studies**

Sonlicromanol has been evaluated in a series of preclinical models and clinical trials. The quantitative outcomes of these studies are summarized below.



### Preclinical Data in a Leigh Syndrome Mouse Model

While a direct MELAS mouse model is not cited, studies in the Ndufs4 knockout mouse, a model for Leigh Syndrome (another mitochondrial disease with Complex I deficiency), have provided valuable preclinical data.

| Model          | Treatment                                | Outcome<br>Measure                    | Result                 | Citation |
|----------------|------------------------------------------|---------------------------------------|------------------------|----------|
| Ndufs4-/- mice | Sonlicromanol<br>(10 mg/kg, daily<br>IP) | Rotarod<br>performance                | Significantly improved |          |
| Ndufs4-/- mice | Sonlicromanol<br>(10 mg/kg, daily<br>IP) | Gait performance                      | Significantly improved | -        |
| Ndufs4-/- mice | Sonlicromanol<br>(10 mg/kg, daily<br>IP) | Retinal ganglion cell degeneration    | Reduced                | -        |
| Ndufs4-/- mice | Sonlicromanol                            | Brain<br>microstructural<br>coherence | Maintained             | -        |

#### Clinical Data in Patients with m.3243A>G Mutation

Multiple clinical trials have assessed the safety and efficacy of Sonlicromanol in patients with MELAS spectrum disorders carrying the m.3243A>G mutation.

Table 2: KHENERGY Study (Phase IIa)



| Patient<br>Population    | Treatment                                  | Outcome<br>Measure                            | Result                                | p-value |
|--------------------------|--------------------------------------------|-----------------------------------------------|---------------------------------------|---------|
| 18 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid for 28 days | Beck Depression<br>Inventory (total<br>score) | Statistically significant improvement | <0.05   |
| 18 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid for 28 days | Alertness and<br>Mood                         | Positive effect observed              | N/A     |

Table 3: Phase IIb Randomized Controlled Trial (28 days)

| Patient<br>Population       | Treatment                            | Outcome<br>Measure                                                             | Result                                 | p-value |
|-----------------------------|--------------------------------------|--------------------------------------------------------------------------------|----------------------------------------|---------|
| 27 adults with m.3243A>G    | 50 or 100 mg<br>Sonlicromanol<br>bid | Beck Depression<br>Inventory (BDI)                                             | Signal of improvement vs placebo       | 0.0143  |
| 27 adults with m.3243A>G    | 50 or 100 mg<br>Sonlicromanol<br>bid | Cognitive Failure<br>Questionnaire<br>(CFQ)                                    | Signal of improvement vs placebo       | 0.0113  |
| 27 adults with<br>m.3243A>G | 50 or 100 mg<br>Sonlicromanol<br>bid | Hospital Anxiety<br>and Depression<br>Scale (HADS) -<br>depression<br>subscale | Signal of<br>improvement vs<br>placebo | 0.0256  |

Table 4: Phase IIb Open-Label Extension Study (52 weeks)



| Patient<br>Population    | Treatment                      | Outcome<br>Measure                                  | Result                                     | p-value |
|--------------------------|--------------------------------|-----------------------------------------------------|--------------------------------------------|---------|
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | Test of Attentional Performance (TAP) with alarm    | Statistically<br>meaningful<br>improvement | 0.0102  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | Test of Attentional Performance (TAP) without alarm | Statistically<br>meaningful<br>improvement | 0.0047  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | BDI (somatic)                                       | Statistically<br>meaningful<br>improvement | 0.0261  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | SF12 physical component score                       | Statistically<br>meaningful<br>improvement | 0.0008  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | Neuro-QoL Short<br>Form-Fatigue<br>Scale            | Statistically<br>meaningful<br>improvement | 0.0036  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | mini-Balance<br>Evaluation<br>Systems test          | Statistically<br>meaningful<br>improvement | 0.0009  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | McGill Pain<br>Questionnaire                        | Statistically<br>meaningful<br>improvement | 0.0105  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | EuroQol EQ-5D-<br>5L-Visual Analog<br>Scale         | Statistically<br>meaningful<br>improvement | 0.0213  |
| 12 adults with m.3243A>G | 100 mg<br>Sonlicromanol<br>bid | EuroQol EQ-5D-<br>5L-Index                          | Statistically<br>meaningful<br>improvement | 0.0173  |



## **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the investigation of Sonlicromanol in MELAS models.

#### Preclinical In Vivo Model: Ndufs4 Knockout Mouse

The Ndufs4 knockout mouse serves as a relevant model for mitochondrial Complex I deficiency.

- Animal Model:Ndufs4-/- mice, which exhibit a progressive encephalopathy and motor decline.
- Treatment Regimen: Sonlicromanol hydrochloride (10 mg/kg) administered daily via intraperitoneal (IP) injection from postnatal day 14 to 45.
- Motor Function Assessment:
  - Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded as a measure of motor coordination and balance.
  - Gait Analysis: Automated gait analysis systems (e.g., CatWalk) are used to quantify various spatial and temporal parameters of walking.
- Histological Analysis:
  - Retinal Ganglion Cell Quantification: Eyes are enucleated, fixed, and sectioned. Retinal ganglion cells are stained (e.g., with Brn3a) and counted to assess neurodegeneration.
  - Brain Microstructure: Diffusion tensor imaging (DTI) can be used to assess the fractional anisotropy (FA) in white matter tracts like the external capsule and cerebral peduncle, providing a measure of microstructural coherence.





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation in the Ndufs4-/- mouse model.

## Clinical Trial Protocol: Phase IIb Study (NCT04165239)

This study was designed to evaluate the dose-effect, safety, and efficacy of Sonlicromanol in adults with the m.3243A>G mutation.

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, three-way crossover study, followed by a 52-week open-label extension.
- Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation.
- Intervention:



- Crossover Phase (28 days per period): Patients were randomized to sequences of three treatments: Sonlicromanol 100 mg twice daily (bid), Sonlicromanol 50 mg bid, and placebo bid. A washout period of at least 2 weeks separated each treatment period.
- Open-Label Extension (52 weeks): Patients who completed the crossover study were eligible to receive Sonlicromanol 100 mg bid.
- Primary Outcome Measure:
  - Cogstate Visual Identification Test: This computerized cognitive test assesses the speed of performance, a measure of attention.
- Secondary and Exploratory Outcome Measures:
  - Patient-Reported Outcomes:
    - Beck Depression Inventory (BDI)
    - Cognitive Failure Questionnaire (CFQ)
    - Hospital Anxiety and Depression Scale (HADS)
    - Neuro-QoL Short Form-Fatigue Scale
    - McGill Pain Questionnaire
    - EuroQol 5-Dimension 5-Level (EQ-5D-5L)
  - Clinician-Reported/Performance-Based Outcomes:
    - Test of Attentional Performance (TAP)
    - mini-Balance Evaluation Systems Test (mini-BESTest)
    - Five Times Sit-To-Stand Test (5xSST)





Click to download full resolution via product page

Caption: Design of the Phase IIb clinical trial and its open-label extension.



#### **Conclusion and Future Directions**

The investigation of **Sonlicromanol hydrochloride** in MELAS models has demonstrated its potential as a disease-modifying therapy. Its unique mechanism of action, targeting the core pathological consequences of mitochondrial dysfunction, is supported by both preclinical and clinical data. The Phase IIb clinical trial results are particularly encouraging, showing statistically significant and clinically meaningful improvements in mood, cognition, fatigue, and physical functioning in patients with the m.3243A>G mutation.

Future research will be guided by the upcoming pivotal Phase III KHENERFIN trial, which will further evaluate the long-term efficacy and safety of Sonlicromanol in a larger, more homogeneous patient population. Continued preclinical work to further elucidate the downstream effects of mPGES-1 inhibition and peroxiredoxin activation will also be crucial for a comprehensive understanding of Sonlicromanol's therapeutic benefits. The data presented in this guide provide a solid foundation for these future endeavors, aiming to bring a much-needed treatment to patients with MELAS and other primary mitochondrial diseases.

To cite this document: BenchChem. [Investigating Sonlicromanol Hydrochloride in MELAS Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613611#investigating-sonlicromanol-hydrochloride-in-melas-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com